molecular formula C9H9IO2 B2605100 Methyl 2-(2-iodophenyl)acetate CAS No. 66370-75-0

Methyl 2-(2-iodophenyl)acetate

Cat. No. B2605100
CAS RN: 66370-75-0
M. Wt: 276.073
InChI Key: YNHWTTUTWBNFGQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodophenyl)acetate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of phenylacetate and is commonly used in organic synthesis. The purpose of

Scientific Research Applications

Organic Synthesis and Drug Intermediate Preparation

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an experimentally significant drug intermediate, can be synthesized from 2-bromothiophene using Grignard reagents, with methyl 2-(2-iodophenyl)acetate playing a role in the process. This method, with a yield of 55.3%, holds potential for undergraduate organic chemistry experiments, fostering interest in scientific research and skill development (W. Min, 2015).

Polymerization and Material Science

Controlled/living radical polymerization of vinyl acetate can be achieved using a degenerative transfer process with alkyl iodides, including this compound derivatives. This method allows the synthesis of poly(vinyl acetate) with precise molecular weights and low polydispersity. Such developments in polymerization are significant for material science and industrial applications (M. Iovu, K. Matyjaszewski, 2003).

Catalysis and Chemical Reactions

1-(2-Iodophenyl)-1H-tetrazole, synthesized using 2-iodoaniline (related to this compound), has been successfully used as a ligand in Pd(II) catalyzed Heck reactions. Such ligands and catalytic processes are vital in creating cross-coupled products in chemistry, leading to the development of new materials and drugs (A. Gupta, C. Song, C. Oh, 2004).

Green Chemistry and Environmental Applications

In the field of green chemistry and environmental applications, ionic liquids, like N-methyl-2-hydroxyethylammonium acetate, derived from carboxylic acids (linked to this compound), have shown promise for CO2 capture and natural gas sweetening. High-pressure CO2 solubility studies in these ionic liquids contribute to developing more sustainable and environmentally friendly technologies (S. Mattedi et al., 2011).

properties

IUPAC Name

methyl 2-(2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWTTUTWBNFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(2-Iodophenyl)acetic acid (5.00 g, 19.1 mmol) was placed into a reaction flask and dissolved in MeOH (150 mL). Sulfuric acid (250 μL) was added and reaction mixture was stirred and heated at 80° C. under nitrogen for 16 hours. The resulting mixture was cooled to room temperature and the volatiles removed by evaporation under reduced pressure. The residue was taken up in ethyl acetate (100 mL), washed with 10% NaHCO3 (100 mL), dried (MgSO4) and evaporated under reduced pressure to give the title compound (I9) (5.20 g, 99%) as a clear liquid; 1H NMR (400 MHz, CDCl3) δ 7.85 (dd, J=7.9, 1.0 Hz, 1H), 7.35-7.27 (m, 2H), 6.97 (ddd, J=7.9, 7.0, 2.1 Hz, 1H), 3.81 (s, 2H), 3.72 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

2-Iodophenylacetic acid (1.45 g) was added to a mixture of methanol (100 mL) and acetyl chloride (5 mL). After stirring at room temperature for 3 hours, the solvent was removed and the residue was dried under vacuum giving the desired 2-iodophenylacetic acid methyl ester. Yield=100%
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Trimethylsilyl diazomethane (15.3 ml, 30.6 mmol, 2.0 M in diethyl ether) was added dropwise to a stirred, cooled 0° C. solution of (2-iodophenyl)acetic acid (4.0 g, 15.3 mmol) and MeOH (10 ml) in CH2Cl2 (50 ml) and the solution was stirred at 0° C. for 1 hour. The yellow solution was purged with nitrogen for 10 minutes. The solvent removed in vacuo and the residue was azeotroped with THF (3×25 ml) to afford 4.2 g, 100% of 23-1 as a yellow oil.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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